2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide
Description
Properties
IUPAC Name |
2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO3/c23-17-10-12-18(13-11-17)27-15-14-24-22(26)20-9-5-4-8-19(20)21(25)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQLMUJPJLTRIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide typically involves the reaction of benzoyl chloride with 2-(4-fluorophenoxy)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of a recoverable catalyst to enhance the reaction efficiency and reduce waste. The process is designed to be eco-friendly, with low reaction times and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenoxy derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide serves as a versatile building block in organic synthesis. Its unique structure allows it to be transformed into more complex derivatives that can be tailored for specific applications.
Biology
- Biological Activity Investigation : Research has indicated potential biological activities, including enzyme inhibition and receptor binding. The compound's interaction with biological macromolecules is under investigation to understand its pharmacological properties better.
Medicine
- Therapeutic Potential : Studies are exploring its anti-inflammatory and analgesic properties. The compound's ability to modulate biochemical pathways suggests it may have therapeutic applications in treating various inflammatory conditions.
Case Studies
- Antimicrobial Activity : A study focusing on benzamides assessed their efficacy against various bacterial strains. Compounds similar to this compound exhibited significant antibacterial effects, particularly against Escherichia coli and Staphylococcus aureus. The presence of fluorine was noted to enhance antimicrobial efficacy due to improved lipophilicity, facilitating better membrane penetration .
- Anticancer Properties : Research involving derivatives of benzamides demonstrated promising results in inhibiting cancer cell proliferation. Specifically, compounds with structural similarities to this compound were tested against human colorectal carcinoma cells, showing significant cytotoxic effects comparable to established chemotherapeutic agents .
- Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit dihydrofolate reductase (a key enzyme in purine synthesis) revealed its potential as an antimetabolite. This suggests that this compound could play a role in developing new antimicrobial agents targeting resistant strains .
Mechanism of Action
The mechanism of action of 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-[2-(4-Fluorophenoxy)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide ()
- Structure: Shares the N-[2-(4-fluorophenoxy)ethyl] group but replaces the 2-benzoyl with a 4-(4-methoxypiperidin-1-yl) substituent.
- Molecular weight (372.4 g/mol) and logP values may differ significantly, affecting pharmacokinetics .
Encainide ()
- Structure : 4-Methoxy-N-[2-(1-methyl-2-piperidinylethyl)phenyl]benzamide.
- Comparison: The methoxy group and piperidine chain in Encainide contribute to its antiarrhythmic activity by modulating sodium channel interactions. The target compound’s 4-fluorophenoxy group may similarly influence receptor binding but with distinct electronic effects due to fluorine’s electronegativity .
2-Hydroxy-N-(4-methylphenyl)benzamide ()
- Structure : Features a hydroxyl group at the 2-position instead of benzoyl.
- Impact : The hydroxyl group enables hydrogen bonding, increasing solubility but reducing lipophilicity. This contrasts with the benzoyl group in the target compound, which may enhance membrane permeability .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR Data: Aromatic protons in the 4-fluorophenoxy group would resonate at δ 6.8–7.2 ppm (cf. ’s fluorophenyl analogs), while the ethyl linker’s CH₂ groups appear at δ 3.5–4.5 ppm .
Biological Activity
2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Classification
This compound belongs to the class of N-benzylbenzamides , characterized by a benzamide structure with a fluorophenoxyethyl substituent. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
The precise mechanisms of action for this compound remain largely unexplored. However, benzamides are known to interact with various proteins and enzymes, potentially influencing their activities through:
- Enzyme Inhibition : Benzamide derivatives often act as inhibitors for certain enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Binding : The compound may bind to specific receptors in the body, modulating physiological responses.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity . For instance, studies have shown that benzamide derivatives can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. In one study, certain analogues demonstrated over 90% inhibition against EGFR at concentrations as low as 10 nM .
Anti-inflammatory Effects
Preliminary investigations suggest potential anti-inflammatory properties. Benzamides have been explored for their ability to reduce inflammation markers in vitro, which could translate into therapeutic applications for inflammatory diseases.
Case Studies
- Inhibition of Receptor Tyrosine Kinases : A study evaluated various benzamide derivatives for their ability to inhibit RTKs such as EGFR and HER-2. The findings revealed significant inhibitory activity, suggesting that this compound might share similar properties .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets. These studies provide insights into how structural modifications can enhance biological activity .
- Cytotoxicity Assays : Cytotoxicity tests against different cancer cell lines have shown that compounds related to this benzamide can induce apoptosis in cancer cells, indicating a potential role in cancer therapy .
Data Tables
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Inhibition of EGFR | 10 | Receptor Tyrosine Kinase |
| Cytotoxicity in OVCAR-3 | 31.5 | Ovarian Cancer Cell Line |
| Cytotoxicity in COV318 | 43.9 | Ovarian Cancer Cell Line |
Q & A
Q. What are the common synthetic routes for 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide and its structural analogs?
Synthesis typically involves coupling reactions between carboxylic acid derivatives and amines. For example, analogous benzamide compounds are synthesized via activation of carboxylic acids (e.g., using 2-chloro-N-methylpyridinium iodide) followed by reaction with amines in anhydrous solvents like CH₂Cl₂. Purification methods such as column chromatography (silica gel, CH₂Cl₂/MeOH gradients) are critical to isolate products . Modifications to the fluorophenoxy or benzoyl groups can be achieved by varying starting materials, such as substituting nitro or trifluoromethyl groups to explore structure-activity relationships (SAR) .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons and fluorophenoxy groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
- IR Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds .
- Melting Point Analysis : Provides preliminary purity assessment, though results are condition-dependent .
Q. What biological targets are hypothesized for this compound?
The fluorophenoxyethyl-benzamide scaffold may interact with enzymes or receptors via hydrogen bonding (amide groups) and hydrophobic interactions (aromatic rings). For example, analogs with similar structures exhibit activity against plasmodial enzymes or cancer-related kinases, suggesting potential modulation of enzymatic pathways or receptor signaling . Target identification often begins with in vitro binding assays (e.g., fluorescence polarization) followed by functional studies (e.g., enzyme inhibition assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Selection : Anhydrous CH₂Cl₂ minimizes side reactions; polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
- Catalyst Optimization : Use coupling agents like EDC/HOBt to improve amide bond formation efficiency .
- Purification : Gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH 39:1 to 3:1) resolves closely related impurities .
- Temperature Control : Lower temperatures reduce decomposition of heat-sensitive intermediates .
Q. What strategies are employed to establish structure-activity relationships (SAR) for analogs?
- Functional Group Variation : Substitute the benzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Side Chain Modifications : Replace the fluorophenoxyethyl group with thiazole or thiophene moieties to evaluate steric and hydrophobic contributions .
- Bioisosteric Replacement : Exchange the amide bond with sulfonamide or urea groups to probe binding site flexibility .
Q. How should researchers address contradictions in reported biological activity data?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., ATP levels for viability) .
- Metabolic Stability Testing : Use liver microsomes to assess if divergent in vivo results stem from rapid metabolism .
- Target Profiling : Employ proteomics (e.g., affinity chromatography-MS) to confirm off-target interactions .
Q. What considerations are critical when designing in vivo studies for this compound?
- Pharmacokinetics : Measure bioavailability and half-life via LC-MS/MS after oral/intravenous administration .
- Metabolite Identification : Use radiolabeled analogs or HRMS to track metabolic pathways .
- Dose Optimization : Conduct dose-response studies in rodent models to balance efficacy and toxicity .
Q. How can computational methods predict potential biological targets?
- Molecular Docking : Simulate binding to protein databases (e.g., PDB) using software like AutoDock Vina. Focus on conserved residues in kinase or protease active sites .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors) using tools like Schrödinger’s Phase .
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity data .
Q. What methodologies analyze the compound’s metabolic stability?
- Liver Microsome Assays : Incubate with NADPH and monitor degradation via HPLC at 37°C .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms .
- Reactive Metabolite Detection : Trapping assays with glutathione or cyanide identify electrophilic intermediates .
Q. How does the fluorophenoxy group influence target binding and selectivity?
- Hydrophobic Interactions : The fluorine atom enhances lipophilicity, favoring membrane penetration and binding to hydrophobic pockets .
- Electrostatic Effects : The electron-withdrawing fluorine may polarize adjacent bonds, strengthening hydrogen bonding with residues like Ser or Tyr .
- Conformational Restriction : The phenoxyethyl linker’s rigidity may orient the benzoyl group for optimal target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
